molecular formula C17H15F4NO3S B2652434 1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2310140-96-4

1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No. B2652434
CAS RN: 2310140-96-4
M. Wt: 389.36
InChI Key: SDUTVKVFUFVBOR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, fluorobiphenyl, and trifluoroethoxy groups. For instance, the sulfonyl group might undergo reactions with nucleophiles, while the trifluoroethoxy group could potentially participate in reactions involving the breaking of carbon-fluorine bonds .

Scientific Research Applications

Mechanism of Action

Without specific context, it’s challenging to determine the mechanism of action for this compound. If it’s used as a pharmaceutical, for example, the mechanism of action would depend on the biological target of the drug. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity, toxicity, and volatility . It’s crucial to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information.

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, exploring its reactivity, and identifying potential uses . If it’s already used in a particular field, future research might aim to optimize its synthesis, improve its efficacy, or explore new applications.

properties

IUPAC Name

1-[4-(4-fluorophenyl)phenyl]sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO3S/c18-14-5-1-12(2-6-14)13-3-7-16(8-4-13)26(23,24)22-9-15(10-22)25-11-17(19,20)21/h1-8,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUTVKVFUFVBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4'-Fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

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